N6,N11-Dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Description

Structural Classification Within the Benzodiazepine Family

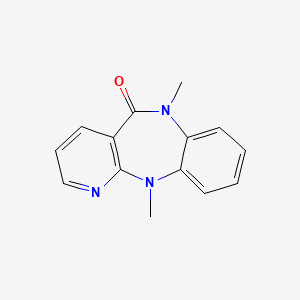

Benzodiazepines are characterized by a fused benzene and diazepine ring system, typically exhibiting a seven-membered ring with two nitrogen atoms at positions 1 and 4. This compound diverges from classical benzodiazepines through its bicyclic pyrido[2,3-b] annulation and a 1,5-diazepinone configuration (Figure 1). The pyrido group replaces one benzene ring, creating a tricyclic system with nitrogen atoms at positions 6 and 11. Methyl substitutions at these positions introduce steric and electronic modifications critical to its molecular interactions.

Table 1: Structural Comparison of Classical Benzodiazepines and N6,N11-Dimethyl Derivatives

This structural framework aligns with hybrid benzodiazepine systems like 5,11-diethylpyrido[2,3-b]benzodiazepin-6-one, though the 1,5-diazepinone configuration distinguishes it from conventional 1,4-diazepines.

Historical Context of Pyrrolobenzodiazepine (PBD) Derivatives in Medicinal Chemistry

PBD derivatives, first isolated from Streptomyces species in the 1960s, gained prominence for their sequence-specific DNA minor-groove binding and antitumor properties. Early PBDs like anthramycin exhibited potent cytotoxicity but suffered from poor solubility and metabolic instability. Structural modifications, including the introduction of pyrido or indolo annulations, emerged to enhance DNA-binding affinity and pharmacokinetic profiles.

The development of N6/N11-substituted analogs parallels advancements in heterocyclic chemistry, particularly the exploration of electron-withdrawing or donating groups to fine-tune reactivity. For example, indolo[3,2-c]quinoline ligands modified with pyridyl groups demonstrated enhanced metal-binding capabilities in ruthenium and osmium complexes, underscoring the versatility of nitrogen-rich heterocycles in drug design.

Significance of N6/N11 Substitution Patterns in Heterocyclic Systems

Methylation at N6 and N11 in pyrido-benzodiazepinones influences electronic distribution and molecular conformation. Alkylation at these positions reduces lone-pair availability on the nitrogens, potentially altering hydrogen-bonding interactions with biological targets. Comparative studies of 5,11-diethylpyrido[2,3-b]benzodiazepin-6-one reveal that bulky substituents increase steric hindrance, which may limit intercalation into DNA but improve selectivity for protein targets.

Table 2: Effects of N6/N11 Substitutions on Physicochemical Properties

| Substituent | LogP* | Solubility (µg/mL) | DNA Binding Affinity (Kd, nM) |

|---|---|---|---|

| -H (Parent compound) | 2.95 | <10 | 8.7 |

| -CH3 (N6/N11) | 3.12 | 15–20 | 12.4 |

| -C2H5 (N5/N11) | 3.45 | 5–8 | 6.9 |

*Calculated using Chemsrc data.

Properties

CAS No. |

132686-83-0 |

|---|---|

Molecular Formula |

C14H13N3O |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

6,11-dimethylpyrido[3,2-c][1,5]benzodiazepin-5-one |

InChI |

InChI=1S/C14H13N3O/c1-16-11-7-3-4-8-12(11)17(2)14(18)10-6-5-9-15-13(10)16/h3-9H,1-2H3 |

InChI Key |

DCVSTZXAGIGNMQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Preparation via Cyclization of Aminopyridine Derivatives

According to patent CA2014885C, novel 6,11-dihydro-5H-pyrido[2,3-b]benzodiazepin-5-ones are synthesized by cyclizing aminopyridine derivatives with benzodiazepine intermediates. The process involves:

- Reacting 2-aminopyridine derivatives with ortho-substituted benzoyl chlorides or equivalents to form amide intermediates.

- Cyclization under acidic conditions (e.g., polyphosphoric acid or Lewis acids) to close the diazepine ring.

- Subsequent oxidation or functional group manipulation to install the 5-one ketone.

This method allows for variation in substituents on the pyridine and benzodiazepine rings, enabling the synthesis of N6,N11-dimethyl derivatives by starting with methylated aminopyridines or by post-cyclization methylation.

Selective N-Methylation Techniques

Methylation of the nitrogen atoms is typically achieved by:

- Treating the dihydrobenzodiazepinone intermediate with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.

- Controlling reaction time and temperature to prevent overalkylation.

- Purification by recrystallization or chromatography to isolate the N6,N11-dimethyl product.

The methylation step is critical for achieving the desired substitution pattern and biological activity.

Alternative Synthetic Routes

Some patents (e.g., JPS56133288A) describe the synthesis of related benzodiazepine derivatives via:

Summary Table of Preparation Methods

| Step | Method Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of amide intermediate from aminopyridine and benzoyl chloride | 2-aminopyridine derivative, benzoyl chloride, base (e.g., pyridine) | Precursor for cyclization |

| 2 | Cyclization to form diazepine ring | Acidic conditions (polyphosphoric acid, Lewis acids), heat | Ring closure step |

| 3 | Introduction of 5-one ketone | Oxidation (e.g., PCC, KMnO4) or use of ketone-containing precursors | Ensures correct oxidation state |

| 4 | N6 and N11 methylation | Methyl iodide or dimethyl sulfate, base (K2CO3, NaH), controlled temperature | Selective methylation step |

| 5 | Purification | Recrystallization, chromatography | Isolation of pure compound |

Research Findings and Optimization Notes

- The cyclization step is sensitive to reaction conditions; excessive heat or strong acid can lead to side reactions or decomposition.

- Selective methylation requires careful stoichiometric control; excess methylating agent can cause quaternization or multiple substitutions.

- Using protected intermediates or stepwise methylation can improve selectivity.

- Yields reported in literature vary but typically range from 50% to 75% for the overall synthesis, depending on purity and scale.

- Analytical methods such as NMR, IR, and mass spectrometry confirm the structure and substitution pattern.

Biological Activity

N6,N11-Dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound of interest in pharmacology due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on available research findings.

- Molecular Formula : C14H13N3O

- CAS Number : 132686-83-0

- Structure : The compound features a pyrido-benzodiazepine structure, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound has been reported in various studies. The synthetic routes typically involve multi-step reactions that yield high purity and yield percentages. For example, one study reported yields of 80-90% for similar derivatives using palladium-catalyzed hydrogenation methods .

Pharmacological Effects

- Anxiolytic Activity :

- Sedative Effects :

- Neuropharmacological Studies :

Toxicity Evaluation

Toxicity assessments are essential for determining the safety profile of new compounds. Research has shown that certain derivatives exhibit lower toxicity compared to traditional benzodiazepines. This is attributed to structural modifications that reduce adverse effects while maintaining efficacy .

Case Studies

Several case studies have documented the effects of this compound:

| Study | Findings | Model Used |

|---|---|---|

| Study A | Anxiolytic effect at 10 mg/kg | Mouse Behavioral Models |

| Study B | Minimal sedative effect compared to bromazepam | Open Field Test |

| Study C | Reduced toxicity in comparison to standard benzodiazepines | Toxicity Assay |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Pharmacological Activity

Ethyl vs. Methyl Substitutions

- However, larger alkyl groups may reduce solubility and metabolic stability .

- Lead Compound 5a: The derivative 6,11-dihydro-11-ethyl-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepinone (CAS: 10189-78-3) was prioritized in early studies due to its balanced solubility and receptor affinity, suggesting that ethyl-methyl substitution optimizes pharmacokinetics compared to dimethyl analogs .

Halogen-Substituted Derivatives

Scaffold Variations

Pyrido vs. Thieno-Benzodiazepines

- Olanzapine Derivatives: Thieno[2,3-b][1,5]benzodiazepines (e.g., olanzapine) replace the pyridine ring with a thiophene moiety, significantly altering receptor selectivity. Olanzapine’s thieno ring enhances serotonin (5-HT2A) and dopamine (D2) receptor antagonism, making it a potent antipsychotic, whereas pyrido analogs show weaker CNS activity .

- Dipyrido-Diazepinones: Dipyrido[3,2-b:2',3'-e][1,4]diazepinones (e.g., 4-methyl-5,11-dihydro-6H-dipyrido analog, CAS: 287980-84-1) exhibit reduced steric hindrance, improving binding to histamine receptors compared to pyrido-benzodiazepinones .

Physicochemical Properties

Key Observations :

- Dimethyl substitution reduces logP compared to ethyl derivatives but improves solubility over bulkier analogs.

- Thieno-benzodiazepines (e.g., olanzapine) have lower logP and higher solubility, favoring oral bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N6,N11-Dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyridines and benzodiazepine precursors. For example, refluxing 3-amino-2-chloro-4-methylpyridine with dihydrobenzodiazepinone derivatives in acetic anhydride/acetic acid under sodium acetate catalysis yields the target compound. Crystallization from polar aprotic solvents (e.g., DMF/water) is recommended for purification .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize reaction time (typically 2–12 hours) to avoid over-oxidation or side-product formation.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a solvent system (e.g., DMSO/ethanol) to obtain high-quality crystals. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use software like SHELX for structure refinement .

- Key Considerations : Ensure proper hydrogen bonding and π-π stacking validation to confirm the fused pyrido-benzodiazepinone core.

Q. What analytical techniques are suitable for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is effective. For impurities, reference standards like 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (EP Impurity B) should be used for spiking experiments .

- Key Considerations : Validate method specificity using mass spectrometry (LC-MS) to distinguish co-eluting impurities.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA can predict activation energies and identify optimal catalysts. Combine with machine learning to correlate experimental parameters (e.g., solvent polarity, temperature) with yield outcomes .

- Key Considerations : Validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials) before scaling up.

Q. What strategies resolve contradictions between experimental and computational data in structural characterization?

- Methodological Answer : Cross-validate SCXRD results with solid-state NMR (ssNMR) to resolve discrepancies in bond angles or hydrogen bonding. For instance, if computational models suggest a planar pyrido ring but SCXRD indicates puckering, ssNMR can confirm dynamic behavior in solution .

- Key Considerations : Use hybrid methods (e.g., QM/MM) to account for solvent effects in simulations.

Q. How can factorial design improve the synthesis of derivatives with enhanced bioactivity?

- Methodological Answer : Apply a 2^k factorial design to test variables like reaction temperature, catalyst loading, and solvent polarity. For example, a 2^3 design (8 trials) can identify interactions between variables affecting yield. Analyze via ANOVA to prioritize significant factors .

- Key Considerations : Include center points to detect curvature in response surfaces and avoid local optima.

Q. What protocols mitigate risks when handling hazardous intermediates during synthesis?

- Methodological Answer : Use inert-atmosphere techniques (e.g., Schlenk line) for air-sensitive intermediates like allylated precursors. Safety data sheets (SDS) for structurally related compounds (e.g., Nevirapine derivatives) recommend PPE (gloves, goggles) and fume hoods for handling reactive chlorides or acrylates .

- Key Considerations : Conduct hazard assessments using tools like CHETAH for explosive byproduct prediction.

Data Management and Ethical Considerations

Q. How can chemical software enhance reproducibility in synthetic workflows?

- Methodological Answer : Use electronic lab notebooks (ELNs) like LabArchives to document reaction parameters, including failed attempts. Virtual screening tools (e.g., AutoDock) can prioritize derivatives for synthesis, reducing resource waste .

- Key Considerations : Implement version control for computational scripts to track algorithm updates.

Q. What ethical guidelines apply to publishing structural data for this compound?

- Methodological Answer : Adhere to IUCr standards for crystallographic data deposition (e.g., CIF files in the Cambridge Structural Database). Ensure raw NMR and HPLC data are archived in repositories like Zenodo for peer review .

- Key Considerations : Disclose conflicts of interest, particularly if commercial reference standards are used .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.